molecular formula C21H16O5 B12178495 6-ethyl-7-methoxy-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one

6-ethyl-7-methoxy-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one

Katalognummer: B12178495
Molekulargewicht: 348.3 g/mol
InChI-Schlüssel: FZOMBVMQSCPNGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-ethyl-7-methoxy-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-methoxy-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 7-methoxy-4-chromenone with 2-oxo-2H-chromen-3-yl acetic acid under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

6-ethyl-7-methoxy-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized chromen-2-one derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or photostability.

Wirkmechanismus

The mechanism of action of 6-ethyl-7-methoxy-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes related to cell growth, apoptosis, and other biological processes.

Vergleich Mit ähnlichen Verbindungen

6-ethyl-7-methoxy-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:

    Coumarin: A naturally occurring compound with similar structural features but different biological activities.

    Warfarin: A well-known anticoagulant drug derived from coumarin.

    Esculetin: A hydroxycoumarin with antioxidant and anti-inflammatory properties.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C21H16O5

Molekulargewicht

348.3 g/mol

IUPAC-Name

6-ethyl-7-methoxy-4-(2-oxochromen-3-yl)chromen-2-one

InChI

InChI=1S/C21H16O5/c1-3-12-8-15-14(10-20(22)25-19(15)11-18(12)24-2)16-9-13-6-4-5-7-17(13)26-21(16)23/h4-11H,3H2,1-2H3

InChI-Schlüssel

FZOMBVMQSCPNGZ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC2=C(C=C1OC)OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.